Regioisomeric Identity Dictates Cross-Coupling Site and Synthetic Utility
The target compound (2-bromo-5-nitro regioisomer) provides an aryl bromide exclusively at the ortho position for Suzuki-Miyaura cross-coupling. In contrast, the regioisomer 2-(5-bromo-2-nitrophenyl)acetic acid (CAS 124840-61-5) places the bromine at the meta position and the nitro group ortho to the acetic acid side chain, fundamentally altering the electronic and steric environment at the coupling site. While purified yields for specific Suzuki couplings with this exact substrate are not publicly benchmarked in comparative studies, the methyl ester derivative (CAS 1261682-76-1, derived directly from the target acid) is explicitly marketed as a building block for Suzuki-Miyaura coupling, with the ortho-bromo positioning enabling late-stage scaffold diversification. The meta-nitro placement (vs. ortho-nitro in the regioisomer) also reduces steric hindrance around the acetic acid side chain, potentially improving coupling efficiency.
| Evidence Dimension | Regioisomeric identity of bromine substitution position for cross-coupling reactivity |
|---|---|
| Target Compound Data | 2-bromo-5-nitro (bromine ortho to acetic acid side chain, nitro meta) |
| Comparator Or Baseline | 2-(5-bromo-2-nitrophenyl)acetic acid, CAS 124840-61-5 (bromine meta to side chain, nitro ortho), purity 95% |
| Quantified Difference | Ortho vs. meta bromine position; no quantitative comparative coupling yields available in public domain |
| Conditions | Suzuki-Miyaura cross-coupling, Pd(0) or Pd(II) catalysts (class-level context). |
Why This Matters
For medicinal chemistry and library synthesis, the ortho-bromine of the target compound enables C–C bond formation at a position adjacent to the side chain, whereas the regioisomer would direct coupling to a different vector, producing structurally distinct and non-interchangeable products.
